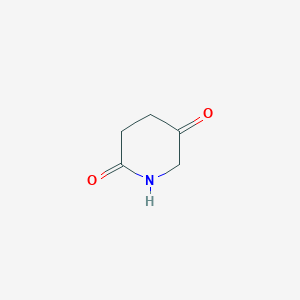

2,5-Piperidinedione

描述

Contextual Significance in Organic and Medicinal Chemistry

In the realm of organic chemistry, 2,5-piperidinedione is recognized as a valuable synthetic building block. solubilityofthings.comontosight.ai Its utility lies in its function as an intermediate for the synthesis of more complex molecules, including those with biological activity. solubilityofthings.com The reactivity of the scaffold allows for its use in the preparation of compounds such as stereospecific chiral molecules and benzyl (B1604629) esters. ontosight.ai

A specific application highlighting its role as a synthetic precursor is its use in the preparation of other piperidine-dione derivatives. ontosight.ai Furthermore, the acid hydrolysis of this compound yields 5-amino-4-oxopentanoic acid, demonstrating its utility in creating functionalized linear molecules from a cyclic starting material. researchgate.net

From a medicinal chemistry perspective, the this compound scaffold is of interest due to its potential biological activities. Research has indicated that the core structure is a basis for compounds that can inhibit enzymes, including lactamases and amidases. ontosight.ai This suggests its potential as a template for the development of novel enzyme inhibitors.

Overview of Research Trajectories for the this compound Scaffold

Research involving the this compound scaffold has evolved along several key trajectories, from fundamental synthetic explorations to the discovery of natural derivatives.

Synthetic Applications: A primary focus of research has been the utilization of this compound as a versatile intermediate in organic synthesis. solubilityofthings.comontosight.ai This trajectory involves developing methodologies to construct more elaborate molecular architectures. An example of this is the synthesis of 3-methylidene-2,5-piperidinedione derivatives, which represents a targeted effort to create specific classes of compounds based on the parent scaffold. lookchem.com The conversion of this compound into other molecules, such as aminopentanoic acid derivatives, underscores its long-standing role as a foundational starting material in multi-step syntheses. researchgate.net

Natural Product Discovery: A significant advancement in the study of this scaffold was the discovery of a naturally occurring derivative. Researchers isolated 1,4-dimethyl-3-isopropyl-2,5-piperidinedione from the fermented mycelium of a marine-derived bacterium, Streptomyces antibioticus strain H74-21. figshare.com This finding is crucial as it confirms the presence of the this compound core in nature, opening up research avenues into its biosynthetic pathways and ecological roles.

Medicinal Chemistry Exploration: The potential of the scaffold to serve as a basis for therapeutic agents forms another key research trajectory. The finding that the piperidine-2,5-dione structure can be used to develop enzyme inhibitors has spurred interest in its medicinal applications. ontosight.ai Although the isolated natural derivative, 1,4-dimethyl-3-isopropyl-2,5-piperidinedione, did not show significant antifungal or cytotoxic activity in the specific assays conducted, its discovery encourages further screening of related natural and synthetic compounds for a broader range of biological activities. figshare.com

Structure

3D Structure

属性

IUPAC Name |

piperidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZVBOAABXHPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336463 | |

| Record name | 2,5-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52065-78-8 | |

| Record name | 2,5-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Piperidinedione and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional methods for constructing the 2,5-piperidinedione core primarily rely on cyclization, amide coupling, and oxidation reactions. These well-established routes provide reliable access to the piperidinedione ring system.

Cyclization Reactions for Piperidinedione Ring Formation

Intramolecular cyclization is a fundamental strategy for the formation of the this compound ring. This can be achieved through various pathways, often starting from linear precursors. For instance, the intramolecular cyclization of aminoglutaric acid derivatives can lead to the formation of the piperidinedione ring. chemicalbook.comchemdad.com One notable example involves the spontaneous intramolecular cyclization of 5-aminolevulinate-CoA (ALA-CoA), which can form this compound as a shunt product. nih.govacs.org This reaction highlights the propensity of certain linear precursors to form the six-membered ring structure.

Another approach involves the Dieckmann cyclization of substituted malonate derivatives. For example, reacting dimethyl methylmalonate with 1,3-diaminopropane (B46017) under basic conditions can lead to the formation of a piperidinedione ring. The efficiency of such cyclizations can be influenced by factors like the choice of catalyst and solvent.

Metal-catalyzed cyclizations have also been employed. For example, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization and copper(I)-catalyzed radical enantioselective cyclization represent advanced methods for constructing the piperidine (B6355638) ring with stereocontrol. mdpi.com

| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Reference |

| Aminoglutaric acid derivatives | Lactonization | Not specified | Piperidine-2,5-dione | chemicalbook.comchemdad.com |

| 5-aminolevulinate-CoA (ALA-CoA) | Spontaneous intramolecular cyclization | Physiological pH | This compound | nih.govacs.org |

| Dimethyl methylmalonate and 1,3-diaminopropane | Dieckmann cyclization | Basic conditions | Substituted piperidinedione | |

| N-(Tosyloxy)carbamates | Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization | Palladium catalyst | Pyrrolidines and Piperidines | mdpi.com |

| Aminoalkyl radicals | Copper(I)-catalyzed radical enantioselective cyclization | Copper(I) catalyst | N-heterocycles | mdpi.com |

Amide Coupling and Condensation Approaches

Amide bond formation is a cornerstone of many synthetic routes to piperidinediones. This often involves the condensation of a dicarboxylic acid or its derivative with an amine. hepatochem.com Coupling reagents such as N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) in combination with Hydroxybenzotriazole (HOBt) are commonly used to facilitate this reaction. researchgate.net For instance, a series of dioxopiperidinamide derivatives were synthesized via an amide coupling reaction between cinnamic acids and 3-aminopiperidine-2,6-dione (B110489) hydrochloride. researchgate.net

Condensation reactions can also be used to build the piperidinedione ring. For example, the self-condensation of glycine (B1666218) can lead to the formation of piperazine-2,5-dione, a related heterocyclic compound. researchgate.net Similarly, the condensation of 3-aminopiperidine-2,6-dione hydrochloride with other molecules can be used to create more complex structures. preprints.org

| Reactant 1 | Reactant 2 | Coupling/Condensation Reagents | Product | Reference |

| Carboxylic acid | Amine | General coupling reagents | Amide | hepatochem.com |

| Cinnamic acids | 3-Aminopiperidine-2,6-dione•HCl | EDC•HCl, HOBt | Dioxopiperidinamide derivatives | researchgate.net |

| Glycine | Glycine | Not specified | Piperazine-2,5-dione | researchgate.net |

| Methyl (2-methyl-3-nitro)benzoate derivative | 3-Aminopiperidine-2,6-dione hydrochloride salt | Condensation in DMF | Nitro analog of Lenalidomide (B1683929) | preprints.org |

Oxidation-Based Preparations of this compound

Oxidation of suitable precursors provides another avenue to this compound. One method involves the oxidation of benzamide (B126) with hydrogen peroxide under alkaline conditions. chembk.com Another reported synthesis starts with the oxidation of 5-hydroxy-2-pyridone, which upon catalytic hydrogenation, yields this compound. drugfuture.com

The oxidation of hydroxypiperidinone precursors is also a viable strategy. Reagents such as the Jones reagent or conditions for a Swern oxidation can be used to convert a hydroxypiperidinone to this compound. drugfuture.com Furthermore, the oxidation of N-furfuryl phthalimide (B116566) using light and a sensitizer (B1316253) like Rose Bengal can lead to intermediates that are subsequently hydrogenated to form precursors for this compound. drugfuture.com Selenium dioxide has also been utilized for the oxidation of aromatic ethyl ketones to their corresponding glyoxylic acids, a transformation that can be relevant in multi-step syntheses of complex piperidinediones. google.com

| Starting Material | Oxidizing Agent/Method | Product | Reference |

| Benzamide | Hydrogen peroxide (alkaline conditions) | This compound | chembk.com |

| 5-Hydroxy-2-pyridone | Elbs oxidation followed by catalytic hydrogenation | This compound | drugfuture.com |

| Hydroxypiperidinone | Jones reagent or Swern oxidation | This compound | drugfuture.com |

| N-Furfuryl phthalimide | Photooxygenation (Rose Bengal) followed by hydrogenation | Phthalimidolevulinic acid (precursor) | drugfuture.com |

| Aromatic ethyl ketone | Selenium dioxide | Aromatic glyoxylic acid | google.com |

| Nitroalkanes | Flavoenzyme (Nitroalkane Oxidase) | Aldehyde and H₂O₂ | nih.gov |

Stereoselective Synthesis of this compound Analogs

The development of stereoselective methods is crucial for accessing enantiomerically pure piperidinedione derivatives, which is often a requirement for biologically active compounds. Various strategies have been developed to control the stereochemistry during the synthesis.

One approach involves the use of chiral organocatalysts. For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to synthesize polysubstituted piperidines with excellent enantioselectivity, forming four contiguous stereocenters in one step. nih.gov Another strategy employs metal-catalyzed asymmetric reactions. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative has been used to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. snnu.edu.cn

Furthermore, the stereoselective synthesis of 2,5,6-trisubstituted piperidines has been achieved through a combination of an aza-Achmatowicz oxidation of a furyl benzenesulfonamide, followed by conjugate addition and nucleophilic addition, where the bulky tosyl group directs the stereochemical outcome. nih.gov Prins and carbonyl ene cyclizations of specific aldehydes have also been shown to produce 2,4,5-trisubstituted piperidines with high diastereoselectivity, with the outcome being dependent on the catalyst and reaction temperature. rsc.org

| Method | Key Features | Product | Reference |

| Organocatalysis | O-TMS protected diphenylprolinol catalyst, domino Michael addition/aminalization | Polysubstituted piperidines with four contiguous stereocenters | nih.gov |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Arylboronic acids, pyridine derivative | Enantioenriched 3-substituted tetrahydropyridines | snnu.edu.cn |

| Aza-Achmatowicz Oxidation/Conjugate Addition | Bulky tosyl group directing stereochemistry | cis-Substituted 2,5,6-trisubstituted piperidines | nih.gov |

| Prins/Carbonyl Ene Cyclization | Catalyst and temperature-dependent diastereoselectivity | 2,4,5-Trisubstituted piperidines | rsc.org |

| Electrophilic Fluorination/Homologation | Chiral organocatalyst, N-fluorobenzenesulfonimide | Fluorinated piperidinedione derivatives | beilstein-journals.org |

Advanced Synthetic Strategies and Methodological Innovations

The field of organic synthesis is constantly evolving, with new methodologies offering more efficient and selective routes to complex molecules. The synthesis of piperidinediones has benefited from these advancements, particularly in the area of photocatalysis.

Organophotocatalytic Approaches to Piperidinedione Synthesis

Organophotocatalysis has emerged as a powerful tool for the synthesis of N-heterocycles, including piperidinones. This approach utilizes organic dyes as photocatalysts, which can be activated by visible light to promote chemical reactions. beilstein-journals.org A novel one-step organophotocatalyzed method has been developed for the synthesis of diverse substituted 2-piperidinones from readily available starting materials. This method offers high selectivity and efficiency, reducing the need for multi-step synthetic sequences.

A specific example is the organophotocatalyzed [1 + 2 + 3] strategy that allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This mild protocol demonstrates excellent chemoselectivity and tolerates a wide range of functional groups. researchgate.net

| Strategy | Reactants | Catalyst | Key Features | Product | Reference |

| Organophotocatalysis | Not specified | Organic dye | High selectivity and efficiency, one-step process | Substituted 2-piperidinones | |

| Organophotocatalyzed [1 + 2 + 3] Strategy | Inorganic ammonium salts, alkenes, unsaturated carbonyl compounds | Not specified | Mild conditions, excellent chemoselectivity | Substituted 2-piperidinones | researchgate.net |

Anionic Enolate Rearrangements in Piperidinedione Formation

Anionic enolate rearrangements represent a powerful strategy for constructing piperidine-based systems from readily available carbonyl compounds. These transformations are pivotal in generating molecular complexity with potential applications in medicinal chemistry.

One notable approach involves the Dieckmann cyclization of methylmalonic acid derivatives. For instance, the reaction of dimethyl methylmalonate with 1,3-diaminopropane under basic conditions facilitates a nucleophilic attack that results in the formation of the six-membered piperidinedione ring. Key parameters influencing the efficiency of this reaction include the choice of catalyst and solvent. The use of potassium hydroxide (B78521) (KOH) in methanol (B129727) at elevated temperatures (180°C) under autoclave conditions has been shown to enhance reaction efficiency. Methanol is a particularly effective solvent as it improves the solubility of reaction intermediates, thereby minimizing the formation of byproducts.

Another method involves the direct methylation of 2,4-piperidinedione (B57204) at the 5-position using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base. However, this approach presents challenges in regioselectivity. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at 0°C has been optimized to minimize over-alkylation, achieving a yield of 68%. The choice of solvent is critical, with polar aprotic solvents such as dimethylformamide (DMF) enhancing the transfer of the methyl group, although this necessitates an acid quench post-reaction to isolate the desired product.

Table 1: Parameters for the Synthesis of 5-Methyl-2,4-piperidinedione via Cyclization and Alkylation

| Starting Material | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Dimethyl methylmalonate | KOH, MeOH, 180°C, 16 hr | 84 | >99 | |

| Ethyl 3-methylacetoacetate | NH₃, EtOH, reflux, 24 hr | 72 | - | |

| 2,4-Piperidinedione | NaH, THF, 0°C (Methylation) | 68 | - |

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a versatile and efficient pathway for the synthesis of piperidine derivatives. These reactions often proceed with high levels of stereoselectivity and are compatible with a wide range of functional groups.

One strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. researchgate.net In these reactions, the choice of the radical stabilizing group can significantly influence the diastereomeric ratio of the products. For example, when a vinyl or phenyl group is used as the stabilizing group, diastereomeric ratios ranging from 3:2 to 40:1 have been observed. researchgate.net A particularly noteworthy example is the cyclization of a (triethylsilyl)vinyl-stabilized radical, which yields the corresponding piperidine radical as a single diastereoisomer. researchgate.net This intermediate can either be trapped by a hydrogen source like tributyltin hydride to give the 2,4,5-trisubstituted piperidine or undergo a subsequent 5-endo cyclization to produce a 3,5,7-trisubstituted octahydro acs.orgpyrindene, also as a single diastereoisomer. researchgate.net

Another approach utilizes the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org The reaction conditions and the nature of the substituents can influence the reaction pathway. For instance, the presence of an aryl group attached to the α-aminoalkyl radical center can lead to acs.orgnih.gov-aza-Wittig rearrangements. rsc.org

The cyclization of haloalkynes has also been explored for the synthesis of six-membered nitrogen-containing heterocycles. The halogen atom at the triple bond plays a crucial role in the reactivity of the substrate and the stereoselectivity of the reaction. mdpi.com Furthermore, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes provides an effective route to various piperidines, although it can be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-H-transfer process. mdpi.com

Table 2: Examples of Radical-Mediated Cyclizations for Piperidine Synthesis

| Reaction Type | Key Features | Outcome | Source |

|---|---|---|---|

| 6-exo cyclization of stabilized radicals | Use of vinyl or phenyl stabilizing groups | Diastereomeric ratios from 3:2 to 40:1 | researchgate.net |

| Cyclization of (triethylsilyl)vinyl-stabilized radical | Trapping with tributyltin hydride or second 5-endo cyclization | Single diastereoisomer of 2,4,5-trisubstituted piperidine or 3,5,7-trisubstituted octahydro acs.orgpyrindene | researchgate.net |

| Cyclization of α-aminoalkyl radicals | Potential for acs.orgnih.gov-aza-Wittig rearrangements with aryl substituents | Polysubstituted piperidines | rsc.org |

| Cobalt-catalyzed cyclization of amino-aldehydes | Competitive 1,5-H-transfer | Good yields of piperidines with a linear alkene byproduct | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to develop more environmentally benign and efficient processes. Key principles include maximizing atom economy, using safer solvents, and employing catalytic methods to reduce waste. acs.orgsphinxsai.com

One of the core tenets of green chemistry is the concept of atom economy, which measures the efficiency of a chemical transformation by calculating the proportion of reactant atoms that are incorporated into the final product. sphinxsai.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

The choice of solvent is another critical factor, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. acs.orgskpharmteco.com Green chemistry encourages the use of safer, non-toxic, and readily available solvents, or ideally, conducting reactions in the absence of a solvent. skpharmteco.comrasayanjournal.co.in Water is often considered a green solvent choice. For example, the synthesis of 2,4-piperidinedione has been reported to occur in a mixture of acetonitrile (B52724) and water.

Catalytic reagents are preferred over stoichiometric ones because they can be used in small amounts and can be recycled and reused, thus minimizing waste. acs.org The development of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture. rasayanjournal.co.in Other green techniques applicable to piperidinedione synthesis include microwave-assisted synthesis, ultrasound-promoted reactions, and multicomponent reactions, which can lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Enzyme-Catalyzed Synthetic Pathways

Enzymes are highly efficient and selective catalysts that can be employed in the synthesis of complex molecules like this compound under mild reaction conditions.

A notable example of an enzymatic pathway leading to this compound involves the biosynthesis of certain natural products. In some bacterial systems, 5-aminolevulinate (ALA) is converted to ALA-CoA. acs.orgnih.gov This ALA-CoA intermediate is unstable and can undergo a spontaneous intramolecular cyclization, where the amine group acts as an internal nucleophile, to form this compound as a shunt product. acs.orgnih.gov This off-pathway cyclization has a half-life of approximately 10 minutes under typical incubation conditions. acs.orgnih.gov

This enzymatic route is part of a larger three-enzyme pathway responsible for the formation of the C5N ring system found in various natural products. acs.orgnih.gov The pathway begins with the condensation of succinyl-CoA and glycine by a PLP-dependent ALA synthase to generate ALA. acs.orgnih.gov The ALA is then converted to the unstable ALA-CoA by an acyl-CoA ligase. acs.orgnih.gov While the non-enzymatic formation of this compound can occur, the ALA synthase can also catalyze a second, on-pathway transformation, cyclizing ALA-CoA to a different five-membered ring product. acs.orgnih.gov

The use of enzymes in organic synthesis offers significant advantages in terms of regio- and stereoselectivity. mdpi.com Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, have been developed to catalyze specific transformations with high precision. mdpi.com While direct enzymatic synthesis of this compound is an area of ongoing research, the principles of biocatalysis hold great promise for developing novel and sustainable synthetic routes to this important heterocyclic core.

Reactivity and Chemical Transformations of the 2,5 Piperidinedione Scaffold

Nucleophilic Reactivity and Substitution Reactions

The carbonyl groups within the 2,5-piperidinedione ring are susceptible to nucleophilic attack. Under strongly alkaline conditions, the compound can undergo addition reactions. chembk.com Hydrolysis of the amide bonds is also a key reaction, which can lead to ring-opening. For instance, the hydrolysis of piperazine-2,5-dione has been studied, indicating the susceptibility of the cyclic diamide (B1670390) structure to cleavage. nih.gov Similarly, glutarimide (B196013), a related six-membered ring, undergoes hydrolysis. wikigenes.org In some cases, this hydrolysis can be stereospecific, as demonstrated by the enzymatic hydrolysis of certain piperidinedione derivatives. google.com

The presence of an amino group at the 3-position, as in 3-amino-2,6-piperidinedione, introduces another site for nucleophilic reactivity and can participate in various chemical reactions, including condensation and derivatization through acylation or alkylation. cymitquimica.com

Reduction Methodologies and Products

The reduction of the carbonyl groups in the this compound scaffold is a common strategy to produce hydroxylated or fully reduced piperidine (B6355638) derivatives. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for this purpose. vulcanchem.com The reduction of aldehydes and ketones to alcohols is a well-established application of sodium borohydride. numberanalytics.com

For example, the reduction of 2,6-piperidinedione derivatives can convert the imide group to an amine. vulcanchem.com The stereoselectivity of these reductions can often be controlled by the reaction conditions. For instance, the stereoselective reduction of 2- or 3-substituted 4-piperidones to the corresponding 4-piperidinols has been achieved using sodium borohydride at low temperatures in a protic solvent. google.com The reduction of N-substituted 2,3-dihydroxypyridine (B124209) with a Ruthenium/Carbon catalyst can yield N-substituted 2,3-piperidinedione. uni-regensburg.de

The product of the reduction depends on the specific reagents and conditions used. For example, the reduction of amides with a sodium borohydride-iodine system can yield the corresponding amines. researchgate.net

Table 1: Reduction of Piperidinedione Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 2,6-Piperidinedione, 3-phenyl- | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Amine group or other reduced forms | vulcanchem.com |

| 2- or 3-substituted 4-piperidones | Sodium borohydride, inorganic acid | di-equatorial isomer of the corresponding 4-piperidinol | google.com |

| Amides | NaBH₄/I₂ | Amines | researchgate.net |

| N-methyl-2,3-dihydroxypyridine | Ru/C, H₂ | N-methyl-2,3-piperidione | uni-regensburg.de |

Alkylation Reactions of Piperidinedione Nitrogen and Carbon Centers

The nitrogen atom of the piperidinedione ring can be readily alkylated. For instance, the imide NH group in 3-phenyl-2,6-piperidinedione can undergo N-alkylation with alkyl halides to produce N-alkylated derivatives. vulcanchem.com Similarly, 2,6-piperidinedione derivatives can be alkylated with various alkyl halides to yield N-alkylated products. researchgate.net

Alkylation can also occur at the carbon atoms of the ring. Direct methylation of 2,4-piperidinedione (B57204) at the 5-position can be achieved using methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base like sodium hydride.

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold serves as a versatile intermediate for the synthesis of a wide range of functionalized piperidines. chemicalbook.comnih.govrsc.org The reactive carbonyl groups and the nitrogen atom provide handles for numerous functional group transformations. scribd.comelsevier.com

For example, the phenyl group in 3-phenyl-2,6-piperidinedione can undergo electrophilic substitution reactions. vulcanchem.com The this compound structure itself can be a precursor for other heterocycles. chemdad.com The synthesis of functionalized piperidines can be achieved through various strategies, including multi-component condensation reactions and palladium-catalyzed annulation. whiterose.ac.ukcore.ac.uk These methods allow for the introduction of diverse substituents around the piperidine ring. mdpi.comnih.gov

Supramolecular Assembly and Coordination Chemistry Applications of Piperidinediones

Piperidinedione derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions. researchgate.net For instance, Schiff base derivatives of piperidinediones can form stable complexes with metals. jpionline.orguniroma1.itjmchemsci.com The hydrazone derivative of 2,3-piperidinedione is also noted for its potential as a ligand in coordination chemistry. cymitquimica.com These metal complexes can exhibit interesting properties and have potential applications in various fields.

The ability of the piperidinedione scaffold to participate in hydrogen bonding and other non-covalent interactions also makes it a candidate for use in supramolecular assemblies.

Compound List

Spectroscopic and Analytical Characterization Methodologies for 2,5 Piperidinedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 2,5-piperidinedione. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of protons, carbons, and other magnetically active nuclei within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum provides characteristic signals for the protons on the piperidine (B6355638) ring. The chemical shifts (δ) of these protons are influenced by their proximity to the electron-withdrawing carbonyl groups and the nitrogen atom. oregonstate.edu

The methylene (B1212753) protons (CH₂) adjacent to the carbonyl groups and the nitrogen atom exhibit distinct chemical shifts. The number of peaks, their integration values (representing the relative number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) are all key pieces of information derived from the ¹H NMR spectrum that help confirm the structure of this compound. savemyexams.com

Table 1: Representative ¹H NMR Data for Piperidine Derivatives *Note: Specific chemical shifts for this compound can vary based on the solvent and instrument frequency. The data below is for related piperidine structures to illustrate typical chemical shift ranges.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| Piperidine | CH₂ (positions 2,6) | ~2.79 |

| Piperidine | CH₂ (positions 3,5) | ~1.58 |

| Piperidine | NH | ~2.04 |

| 2-Piperidone (B129406) | CH₂ (position 3) | ~2.2 |

| 2-Piperidone | CH₂ (position 4) | ~1.8 |

| 2-Piperidone | CH₂ (position 5) | ~1.8 |

| 2-Piperidone | CH₂ (position 6) | ~3.2 |

Data sourced from various references for illustrative purposes. chemicalbook.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The carbonyl carbons (C=O) of the amide groups in this compound are highly deshielded and appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The methylene carbons (CH₂) of the ring appear at upfield chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. libretexts.org

Table 2: Representative ¹³C NMR Data for Piperidine Derivatives *Note: Specific chemical shifts for this compound can vary. The data below is for related piperidine structures.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| Piperidine | C2, C6 | ~47 |

| Piperidine | C3, C5 | ~27 |

| Piperidine | C4 | ~25 |

| 2-Piperidone | C2 (C=O) | ~175 |

| 2-Piperidone | C3 | ~31 |

| 2-Piperidone | C4 | ~22 |

| 2-Piperidone | C5 | ~21 |

| 2-Piperidone | C6 | ~42 |

Data sourced from various references for illustrative purposes. chemicalbook.comhmdb.ca

While less common than ¹H and ¹³C NMR, Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can provide direct information about the nitrogen environment in this compound. The chemical shift of the nitrogen atom is sensitive to its hybridization and the nature of the substituents attached to it. For the amide nitrogen in the piperidinedione ring, the ¹⁵N NMR signal would appear in a characteristic region, helping to confirm the presence and nature of the nitrogen-containing ring.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate the signals of directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of which protons are attached to which carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules like this compound. libretexts.org In ESI-MS, the sample solution is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the molecular weight of the compound. researchgate.net The accurate mass measurement of this ion, often performed using a high-resolution mass spectrometer, can be used to determine the elemental composition of the molecule with high precision. scielo.br Fragmentation of the parent ion can also be induced, and the resulting fragment ions can provide further structural information. For instance, the loss of characteristic neutral fragments can help to confirm the presence of the piperidinedione ring. chemicalbook.com Studies have shown that dimerization of similar compounds can be observed under certain ESI-MS conditions, a factor to consider during analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates the components of a sample mixture and provides mass information for each component. In the analysis of this compound, GC-MS is instrumental for both identification and purity assessment.

The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound. nih.gov In a typical analysis, the compound is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecular ion to fragment into smaller, characteristic charged particles. libretexts.orgacdlabs.com

The resulting mass spectrum displays the relative abundance of these fragments versus their mass-to-charge ratio (m/z). For this compound (molecular weight: 113.11 g/mol ), the mass spectrum shows a characteristic fragmentation pattern. nih.govsigmaaldrich.com The molecular ion peak (M+) is observed at an m/z of 113. nih.gov Other significant peaks in the mass spectrum of this compound include fragments at m/z 30 and 28. nih.gov The fragmentation pattern is a unique fingerprint that allows for the unambiguous identification of the compound.

A study involving the pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) of wool fibers identified various compounds, including piperidinedione derivatives, demonstrating the utility of this technique in complex sample analysis. rsc.org

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) provides an even higher level of structural information by subjecting selected ions from the initial mass spectrometry stage to further fragmentation. This technique is particularly useful for elucidating the structure of complex molecules and for distinguishing between isomers.

In the context of piperidinedione derivatives, MS/MS is crucial for detailed structural characterization. For instance, in a study of piperidine alkaloids from Senna spectabilis, ESI-MS/MS was used to investigate the fragmentation patterns of these compounds. scielo.br The collision-induced dissociation (CID) of the protonated molecular ion reveals characteristic losses of small neutral molecules like water (H₂O), which aids in identifying the presence and location of hydroxyl groups. scielo.br

For substituted 2,6-piperidinedione derivatives, MS/MS analysis helps to confirm the postulated chemical structures by examining the fragmentation patterns. researchgate.net A proposed fragmentation pattern for 3-(benzoylamino)-2,6-piperidinedione (BPD) illustrates how the molecule breaks apart, providing evidence for its specific structure. researchgate.net The stability of cycloserine, a related compound, was studied using electrospray ionization tandem mass spectrometry (ESI-MS), where dimerization to a piperidinedione derivative was observed under certain solvent conditions. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its chemical structure. Key peaks are expected for the functional groups present in the molecule. igem.org For piperidinedione derivatives, the carbonyl (C=O) stretching vibrations are particularly informative. In one study, 3-arylidene-5-(α-hydroxybenzylidene)-2,6-piperidinedione-4-carboxylic acid γ-lactones showed infrared absorption bands in the carbonyl region at 1786-1815 cm⁻¹ and 1664-1706 cm⁻¹, which are characteristic of the —CONHCO— structure. acs.org

In another example, derivatives of 4-(4-nitrophenyl)piperidine-2,6-dione (B1505912) displayed characteristic IR stretches for N-H (~3235 cm⁻¹), C=O (~1730 cm⁻¹), and nitro groups (NO₂) (~1520–1350 cm⁻¹). The NIST Chemistry WebBook also provides reference IR spectra for 2,5-piperazinedione, a closely related compound, which can be used for comparative purposes. nist.govnist.gov The presence of an amide group in piperine (B192125), another related compound, was confirmed by an IR peak at 1580 cm⁻¹. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-performance liquid chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in the pharmaceutical industry for purity determination and stability studies. torontech.comijper.orgphcogres.comphcogj.comnih.gov

For this compound and its derivatives, HPLC is employed to assess purity and monitor stability under various conditions. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for an accurate assessment of its stability. ijper.orgphcogj.comnih.gov In a study on new 2,6-piperidinedione derivatives, HPLC chromatograms showed a single peak for each compound, even after heating, attesting to their stability and purity. researchgate.net The development of such methods often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve good separation and sensitivity. ijper.orgphcogres.comnih.gov

Several patents describe the use of HPLC to determine the purity of piperidinedione derivatives during their synthesis, with purities often exceeding 98%. google.comgoogle.com For example, the purity of N-tertiary butoxycarbonyl-3-amino-2,6-piperidinedione was determined to be 98.7% by HPLC. google.com

X-ray Crystallography for Solid-State Structural Determination

The general procedure for X-ray crystal structure determination involves obtaining a suitable single crystal, which is then mounted on a diffractometer. mdpi.com The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to solve and refine the crystal structure. mdpi.com

Computational Chemistry and in Silico Modeling of 2,5 Piperidinedione

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules with high accuracy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational in this category. researchgate.net For molecules structurally related to 2,5-piperidinedione, such as glutarimide (B196013) (2,6-piperidinedione), ab initio calculations have been successfully used to determine molecular structure and vibrational frequencies. researchgate.netlookchem.com For instance, studies on glutarimide have shown that the MP2/D95V** level of theory provides an excellent agreement between calculated and experimental infrared spectra, allowing for unequivocal band assignments. researchgate.net

These calculations can predict key molecular properties, as shown in the table below, which are critical for understanding the molecule's reactivity and interactions.

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles. | Predicts the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Calculated frequencies corresponding to the normal modes of vibration, which can be compared with experimental IR and Raman spectra. | Aids in the interpretation of spectroscopic data and confirms the molecular structure. researchgate.netacs.org |

| Electronic Energy | The total energy of the molecule's electrons, used to compare the stability of different isomers or conformers. | Helps in identifying the most stable tautomeric forms or conformations of the piperidinedione ring. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding to polar sites in proteins. |

Ab initio methods, while computationally intensive, provide a benchmark for accuracy and are crucial for validating less computationally demanding methods. tsukuba.ac.jp

Density Functional Theory (DFT) is a quantum mechanical method that models the electron correlation by using functionals of the electron density. It offers a favorable balance between accuracy and computational cost, making it a widely used tool in computational chemistry. nih.gov For piperidinedione and its derivatives, DFT calculations, often using the B3LYP functional, are applied to a wide range of investigations. nih.govresearchgate.netuq.edu.au

DFT studies have been instrumental in:

Predicting Reaction Energetics: Investigating the racemization energy barrier of piperidinedione as a presumed intermediate in the isomerization of L-glutamic acid to D-glutamic acid. researchgate.net

Determining Heats of Formation (HOFs): Using isodesmic reactions, DFT calculations can predict HOFs for piperidine (B6355638) derivatives, which is crucial for assessing their thermal stability. nih.gov

Calculating Bond Dissociation Energies (BDE): The BDE is a key indicator of thermal stability, and DFT can be used to identify the weakest bond in the molecule, predicting the initial step in thermal decomposition. nih.gov

Optimizing Molecular Geometry and Vibrational Frequencies: Similar to ab initio methods, DFT is used for geometry optimization and frequency calculations, often showing excellent agreement with experimental data. orientjchem.org

Analyzing Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity.

The table below summarizes typical parameters used in DFT calculations for related heterocyclic systems.

| Parameter | Example Value/Method | Purpose |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. nih.govresearchgate.netuq.edu.auorientjchem.org |

| Basis Set | 6-311G** | A set of mathematical functions used to build the molecular orbitals. nih.gov |

| Solvent Model | PCM/SMD | Implicit solvation models used to simulate the effect of a solvent on the molecule's properties. |

| Calculation Type | Optimization, Frequency | Determines the minimum energy structure and its vibrational modes. orientjchem.org |

| Calculation Type | Single Point Energy | Calculates the energy of a molecule with a fixed geometry, often with a higher level of theory. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information on static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. scielo.br

For this compound, MD simulations are crucial for:

Conformational Analysis: The piperidinedione ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can explore the conformational space to identify the most populated and energetically favorable conformers in different environments (e.g., in a vacuum, in water, or bound to a protein). cwu.edu

Solvation Effects: By explicitly including solvent molecules (like water) in the simulation box, MD can provide a detailed picture of how this compound interacts with the solvent, including the formation and dynamics of hydrogen bonds. uregina.ca

Understanding Flexibility: MD simulations quantify the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions. This is important for understanding how the molecule might adapt its shape to fit into a binding site.

Conformational analysis of complex molecules often combines computational methods with experimental data, such as NMR. csic.es Computational tools can generate a set of low-energy conformers, and their properties (like NMR chemical shifts) can be calculated and compared with experimental results to determine the conformational population in solution. csic.es

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). uq.edu.auechemcom.com This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate. researchgate.net

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is predicted as the most likely binding mode. echemcom.com

Docking studies involving piperidinedione derivatives have been used to predict their interactions with various targets. For example, derivatives of the related 2,6-piperidinedione have been docked into the active site of histone deacetylase 8 (HDAC8) to understand their potential as anticancer agents. researchgate.net The results of a docking simulation can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

| Docking Parameter | Description | Example Software |

| Receptor Preparation | Adding hydrogen atoms, assigning partial charges, and defining the binding site (grid box). | AutoDockTools |

| Ligand Preparation | Generating a 3D structure, assigning charges, and defining rotatable bonds. | OpenBabel |

| Search Algorithm | Genetic algorithm, Monte Carlo, or other algorithms to explore the conformational space. | AutoDock Vina |

| Scoring Function | An empirical or force-field-based function to estimate the free energy of binding. | X-Score, GOLD |

| Output Analysis | Visualizing binding poses, analyzing interactions (e.g., hydrogen bonds), and ranking by docking score. | PyMOL, Discovery Studio |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ecetoc.org A QSAR model can be used to predict the activity of new, unsynthesized compounds. biointerfaceresearch.com

The development of a QSAR model involves several key steps:

Data Set Preparation: A set of compounds with known biological activity (e.g., IC₅₀ values) is collected. The activity data is often converted to a logarithmic scale (pIC₅₀).

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: A statistical method, such as Multiple Linear Regression (MLR) often coupled with a feature selection algorithm like a Genetic Algorithm (GA), is used to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). biointerfaceresearch.com

Model Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation techniques. biointerfaceresearch.com

QSAR studies have been performed on piperidinedione derivatives to understand the structural requirements for their activity against targets like matrix metalloproteinases (MMPs). researchgate.netresearchgate.net A successful QSAR model can guide the design of new analogs with improved potency.

| Statistical Parameter | Description | Acceptable Value |

| R² | Coefficient of determination; measures the goodness of fit. | > 0.6 |

| Q² (or R²cv) | Cross-validated R²; measures the internal predictive ability. | > 0.5 |

| R²pred | R² for the external test set; measures the external predictive ability. | > 0.6 |

In Silico Screening for Lead Identification

In silico or virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Two main types of virtual screening are:

Ligand-Based Virtual Screening (LBVS): This is used when the structure of the target is unknown. It relies on the knowledge of active compounds to identify others in a database with similar properties (e.g., using pharmacophore models or 2D/3D similarity searches).

Structure-Based Virtual Screening (SBVS): This is used when the 3D structure of the target protein is known. It involves docking every compound from a large library (such as ZINC15 or ChEMBL) into the target's binding site and ranking them based on their docking scores. nih.gov

A typical virtual screening workflow might start with filtering large databases to remove non-drug-like molecules (e.g., using Lipinski's Rule of Five) and known problematic compounds, such as Pan Assay Interference Compounds (PAINS). rsc.orgrsc.org The remaining compounds are then subjected to progressively more accurate (and computationally expensive) docking protocols to identify a small subset of promising hits for experimental validation. nih.gov For a scaffold like this compound, virtual screening can be used to explore different substitution patterns on the ring to identify novel derivatives with potential therapeutic activity.

Cheminformatics and Bioinformatics Approaches in Piperidinedione Research

Cheminformatics and bioinformatics are integral to modern drug discovery and chemical biology, providing the tools to analyze, organize, and model complex chemical and biological data. In the context of this compound and its related compounds, these disciplines have been applied to understand structure-activity relationships, identify potential biological targets, and manage the vast amount of data generated from experimental and computational studies.

Bioinformatics databases serve as crucial repositories for information on chemical compounds. This compound is cataloged in several major databases, each providing a wealth of curated information. For instance, PubChem assigns it the Compound ID (CID) 533930, while the Chemical Entities of Biological Interest (ChEBI) database lists its isomer, piperidine-2,6-dione (glutarimide), under the identifier CHEBI:5435. nih.govebi.ac.uk These databases contain computed molecular properties, links to relevant literature, and cross-references to other biological databases, forming a foundational network of information for researchers.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to correlate the chemical structure of compounds with their biological activity. For derivatives of the piperidinedione scaffold, QSAR models have been developed to predict their efficacy against various biological targets. nih.govfrontiersin.org For example, a QSAR study on a series of 3-(4-aminophenyl)-piperidine-2,6-diones, which are structurally related to this compound, identified a linear relationship between the logarithm of the partition coefficient (logP) and the negative logarithm of the half-maximal inhibitory concentration (-logIC50) for aromatase inhibition. This indicates that hydrophobicity is a key factor in the inhibitory activity of these compounds.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a molecule when bound to a biological target. For piperidinedione derivatives, docking studies have been employed to elucidate their binding modes with enzymes and receptors. researchgate.netnih.gov These simulations provide insights into the specific amino acid residues involved in the interaction, helping to explain the observed biological activity and to guide the design of more potent and selective analogs. nih.govresearchgate.net

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. mdpi.comnih.govetflin.com For piperidinedione-containing compounds, pharmacophore models can be generated based on known active molecules to screen virtual libraries for new potential hits or to guide the structural modification of existing leads.

The table below summarizes some of the key computed molecular identifiers and properties for this compound, which are fundamental data points used in various cheminformatics and bioinformatics analyses.

| Property | Value | Source |

| IUPAC Name | piperidine-2,5-dione | PubChem nih.gov |

| Molecular Formula | C5H7NO2 | PubChem nih.gov |

| Molecular Weight | 113.11 g/mol | PubChem nih.gov |

| Canonical SMILES | C1CC(=O)NCC1=O | PubChem nih.gov |

| InChIKey | ICZVBOAABXHPSZ-UHFFFAOYSA-N | PubChem nih.gov |

| XLogP3-AA | -1.0 | PubChem nih.gov |

Biological Activities and Mechanistic Investigations of 2,5 Piperidinedione Derivatives

Antimicrobial and Antibiofilm Properties

Elucidation of Antimicrobial Mechanisms of Action

DNA Gyrase Inhibition Mechanisms

Derivatives of 2,5-piperidinedione have been identified as potential inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov The inhibition of this enzyme leads to the disruption of DNA packing and cell division, ultimately causing bacterial cell death. nih.gov

The mechanism of action involves the binding of these derivatives to the DNA gyrase enzyme. mdpi.comrsc.org Molecular docking studies have shown that these compounds can form hydrogen bonds with the E. coli DNA gyrase. nih.gov Specifically, some derivatives competitively bind to the ATP binding site of the gyrase B subunit. mdpi.com The structural features of these compounds, such as a rigid and planar tetracyclic-based scaffold, are crucial for this competitive binding. mdpi.com For instance, an unsubstituted distal phenyl ring can act as an ideal binding motif within the hydrophobic pocket of the enzyme. mdpi.com The inhibition of DNA gyrase supercoiling activity has been demonstrated in vitro, with some derivatives showing significant inhibitory concentrations (IC50). mdpi.comnih.gov

Interaction with Glucosamine-6-phosphate Synthase

Glucosamine-6-phosphate (GlcN-6-P) synthase is another target for antimicrobial agents. nih.govnih.gov This enzyme is crucial for the biosynthesis of the bacterial cell wall. While direct studies on this compound derivatives are limited, related heterocyclic compounds have been investigated as potential inhibitors. nih.gov

Inhibitors of GlcN-6-P synthase can be categorized into two groups. The first group includes glutamine analogs that act as active-site-directed inactivators, targeting the N-terminal, glutamine-binding domain of the enzyme. nih.gov The second group consists of inhibitors that mimic the transition state of the reaction in the C-terminal sugar isomerizing domain. nih.gov Molecular modeling studies have been instrumental in designing more potent inhibitors by analyzing the interaction patterns within the enzyme's active site. nih.gov

Anticancer and Antiproliferative Effects

Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF7, HCT116, THP-1, A431)

This compound derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. Research has shown their effectiveness in inhibiting the proliferation of breast cancer (MCF-7), colon cancer (HCT116), and skin cancer (A431) cells. scielo.br For example, certain piperidine (B6355638) derivatives have shown considerable antiproliferative effects on MCF7 and HCT116 cell lines. Some derivatives have exhibited significant inhibitory effects on A431 cells. scielo.br

The cytotoxic effects of these compounds have been evaluated using assays such as the MTT assay, which measures cell viability based on mitochondrial activity. scielo.br The results indicate that these compounds can induce cancer cell death, highlighting their potential as anticancer agents. scielo.brresearchgate.net

Table 1: Cytotoxic Activity of this compound and Related Derivatives against Various Cancer Cell Lines

| Compound/Extract | Cell Line | IC50/Effect | Source |

| Piperidine-2,3-dione derivative | Prostate cancer | IC50: 0.81 µM | |

| Piperidine-2,3-dione derivative | MCF7 (breast cancer) | Significant antiproliferative effects | |

| Piperidine-2,3-dione derivative | HCT116 (colon cancer) | Significant antiproliferative effects | |

| Sea anemone venoms | A549 (lung cancer) | Significant reduction in viability at 40 µg/mL | scielo.br |

| H. malu, C. adhaesivum, E. quadricolor venoms | A431 (skin cancer) | Significant inhibitory effect | scielo.br |

| H. malu, C. adhaesivum venoms | T47D (breast cancer) | Significant inhibitory effect at 40 µg/mL | scielo.br |

DNA Intercalation and Replication Disruption Mechanisms

One of the primary mechanisms behind the anticancer activity of this compound derivatives is their ability to interact with DNA. These compounds can intercalate into the DNA helix, inserting themselves between the base pairs. researchgate.netresearchgate.net This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription. researchgate.net

The structural similarity of some this compound derivatives to pyrimidine (B1678525) bases like uracil (B121893) and thymine (B56734) is thought to facilitate this interaction. researchgate.net This resemblance may allow them to act as antagonists to these bases in biological processes. researchgate.net Spectroscopic studies have confirmed that these compounds can interact with DNA, although the binding may be weak and reversible in some cases. researchgate.net This interaction with DNA ultimately leads to cell death in malignant cells.

Modulation of Tumor Necrosis Factor (TNF) Pathways

Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that plays a complex role in cancer, capable of inducing both cell death and survival pathways. nih.govthermofisher.com Some this compound derivatives have been shown to modulate TNF pathways. The inhibition of TNF is considered a pivotal mechanism in their anticancer and anti-inflammatory effects.

TNF signaling is mediated through two receptors, TNFR1 and TNFR2, which can activate various intracellular pathways, including those leading to apoptosis (cell death) or the activation of transcription factors like NF-κB and AP-1 that promote cell survival and inflammation. nih.govthermofisher.com By modulating these pathways, this compound derivatives can influence the cellular response to TNF, potentially shifting the balance towards apoptosis in cancer cells. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

Derivatives of the piperidine scaffold are known to have significant effects on the central nervous system (CNS). chemblink.com These compounds can influence neurotransmitter systems and have shown potential in the development of drugs for neurological and mental disorders. chemblink.comnih.gov

The neuropharmacological activity of piperidine derivatives often involves their interaction with various receptors and enzymes in the brain. chemblink.com For instance, some derivatives may bind to neurotransmitter receptors, such as those for dopamine (B1211576), serotonin (B10506), or norepinephrine, thereby affecting their levels and activity. chemblink.com Others may interact with GABA receptors, which play a key role in regulating nervous system activity. chemblink.com The ability of these compounds to cross the blood-brain barrier is a crucial factor in their CNS activity. scribd.com Research into new piperazine (B1678402) derivatives has demonstrated anxiolytic and antidepressant-like activities mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This highlights the potential of piperidine-based structures as lead compounds for the discovery of new CNS-active drugs. chemblink.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132). The cholinergic hypothesis suggests that a deficiency in acetylcholine is a contributing factor to Alzheimer's disease (AD), making the inhibition of these enzymes a key therapeutic strategy. peerj.com

Research has shown that the introduction of a benzyl (B1604629) group at the nitrogen atom and a bulky moiety at the para position of the benzamide (B126) in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives can significantly increase anti-AChE activity. nih.gov One such derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21), has demonstrated potent inhibition of acetylcholinesterase with an IC50 value of 0.56 nM. nih.gov This compound exhibited an affinity for AChE that was 18,000 times greater than for BuChE. nih.gov

Molecular docking studies have been employed to explore the interactions between piperidine derivatives and AChE, aiming to design new and effective inhibitors for neurodegenerative diseases. These studies suggest that compounds derived from 2-pentadecanone, 6, 10, and 14-trimethyl could serve as potential AChE inhibitors. connectjournals.comresearchgate.net The interaction of these derivatives with the active site of AChE, including interactions with key amino acid residues like TYR A 334, is believed to be crucial for their inhibitory activity. connectjournals.com

Furthermore, some piperidine derivatives have been identified as showing promise in treating conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase. The phenylpropanoids E-anethole and eugenol, which contain a conjugated double bond and a hydroxyl group, have also demonstrated anti-cholinesterase activity. scielo.org.mx The hydrophobic interactions between the hydrocarbon skeleton of these phenylpropanoids and the hydrophobic active site of AChE are thought to be responsible for this activity. scielo.org.mx

Anticonvulsant Properties

The this compound scaffold is a key feature in several compounds investigated for their anticonvulsant properties. These derivatives have shown potential in various animal models of epilepsy, including the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ) induced seizure model. nih.govmdpi.com

A number of studies have synthesized and evaluated series of 2,6-piperidinedione derivatives for their anticonvulsant activity. nih.govresearchgate.net For instance, certain 4-arylpiperidine-2,6-diones and spiroglutarimides have exhibited significant anticonvulsant effects. researchgate.net The presence of specific substituents, such as a chloro group on the phenyl ring or a cyano group, has been shown to influence the anticonvulsant potency. researchgate.net N-alkylation of these derivatives has also been observed to enhance their anticonvulsant activity. researchgate.net

Notably, 3,3-diethyl-5-methyl-1-(piperonylideneamino)-2,4-piperidinedione has been shown to possess anticonvulsant activity, suggesting its potential for epilepsy treatment. ontosight.ai Hybrid compounds incorporating the pyrrolidine-2,5-dione structure have also been identified as promising candidates for preclinical development in epilepsy. mdpi.com For example, compound 14 from a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, demonstrated robust anticonvulsant activity in multiple seizure models. mdpi.com

The mechanism of action for some of these derivatives may involve their interaction with neurotransmitter systems or ion channels. For example, some piperidine derivatives are known to interact with GABA receptors, which play a key role in regulating nervous system activity. chemblink.com Additionally, dicarboxylic piperazine derivatives have been evaluated as anticonvulsants due to their ability to block excitation at glutamate (B1630785) receptors, particularly showing antagonism at the α-kainate receptor. nih.gov

Analgesic and Sedative Effects

Several derivatives of this compound have been investigated for their analgesic and sedative properties, demonstrating a range of effects on the central nervous system. nih.govresearchgate.net

A study involving new 2,6-piperidinedione derivatives reported significant analgesic effects in rats. nih.govresearchgate.net These compounds were also found to induce hypnotic activity and prolong phenobarbital (B1680315) sodium-induced sleep, indicating a sedative effect. nih.govresearchgate.net Specifically, compound 2f from this series was identified as the most potent in both shortening the onset and extending the duration of sleep. researchgate.net

Historically, Methyprylon (5-methyl-2,4-piperidinedione), a piperidinedione derivative, was used as a sedative-hypnotic agent to treat insomnia. wikipedia.orgwikidoc.org Its sedative effects are attributed to its ability to modulate neurotransmitter systems. The piperidine scaffold is also present in well-known analgesics like fentanyl and promedol. clinmedkaz.org

More recent research has focused on synthesizing novel piperazine-2,5-dione derivatives with analgesic activity. nih.gov A series of these derivatives bearing indole (B1671886) analogs all demonstrated clear analgesic effects at a dose of 10 mg/kg. nih.gov Compounds 2e and 2q from this series also showed good anti-inflammatory activity, suggesting a potential shared mechanism of action with antidepressant drugs that also have analgesic effects. nih.gov

Neuroprotective Effects and Potential in Neurodegenerative Disorders

Derivatives of this compound are being explored for their neuroprotective capabilities and their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. chemblink.comsolubilityofthings.com The core structure of these compounds allows for interactions with various biological targets implicated in neurodegeneration. chemblink.com

The neuroprotective potential of these derivatives is linked to several mechanisms. One key area of investigation is their ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. nih.gov A series of novel 2-piperidone (B129406) derivatives were designed and found to significantly inhibit Aβ(1-42) self-aggregation. nih.gov Compound 7q from this series was the most potent inhibitor and also demonstrated the ability to protect neuronal cells from neurotoxicity mediated by activated microglia. nih.gov

Furthermore, some piperidinedione derivatives may exert neuroprotective effects by interacting with neurotransmitter systems. chemblink.com In silico studies have suggested that modified piperidine derivatives could affect these systems and voltage-gated ion channels, indicating potential applications in central nervous system disorders. For instance, 3-amino-2,6-piperidinedione hydrochloride is considered a promising candidate for treating neurological disorders due to its potential to influence neurotransmitters like dopamine, serotonin, or norepinephrine. chemblink.com

The 2,5-diketopiperazine scaffold, a related structure, is also recognized for its neuroprotective and nootropic activities. nih.gov These compounds are being investigated for their ability to protect against neurotoxicity in various experimental models, suggesting a future therapeutic role in neurodegenerative conditions. nih.gov

Interaction with Neurotransmitter Systems and Voltage-Gated Ion Channels

The interaction of this compound derivatives with neurotransmitter systems and voltage-gated ion channels is a key area of research for understanding their therapeutic potential in central nervous system (CNS) disorders. In silico studies have predicted that modified piperidine derivatives have the capacity to affect these crucial neurological components. clinmedkaz.org

Certain piperidine derivatives are known to interact with GABA receptors, which are fundamental in regulating the activity of the nervous system. chemblink.com The sedative-hypnotic effects of compounds like Methyprylon are linked to their modulation of neurotransmitter systems. Furthermore, some derivatives may influence the levels of key neurotransmitters such as dopamine, serotonin, and norepinephrine, making them potential candidates for treating conditions like depression and anxiety. chemblink.com For example, chronic administration of piperine (B192125) and its derivative antiepilepsirine has been shown to increase dopamine and serotonin levels in the hypothalamus and hippocampus. mdpi.com

The piperidine structure is also a component of drugs that act on voltage-gated ion channels. clinmedkaz.org The effects of these derivatives on ion channels are thought to contribute to their local anesthetic, antiarrhythmic, anticonvulsant, and antidepressant properties. clinmedkaz.org The ability of some piperidine derivatives to inhibit neurotransmitter uptake is also a promising avenue for the treatment of certain CNS diseases. clinmedkaz.org

Anti-inflammatory and Immunomodulatory Effects

Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

Derivatives of the this compound scaffold have been investigated for their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov The dual inhibition of these pathways is considered a rational approach to developing safer and more effective anti-inflammatory agents. nih.gov

Research into pyrrolidine-2,5-dione derivatives, a related class of compounds, has shown that structural modifications can lead to potent and selective COX-2 inhibition. nih.gov One study reported that synthesized derivatives displayed preferential COX-2 affinity in the submicromolar to nanomolar ranges. nih.gov Compound 78 from this study emerged as a highly active compound with an IC50 value of 0.051 µM for COX-2 inhibition. nih.gov These potent COX-2/5-LOX inhibitors also demonstrated significant in-vivo anti-inflammatory activity. nih.gov

Similarly, novel dihydropyrimidine/sulfonamide hybrids have been designed and tested as dual mPGES-1/5-LOX inhibitors. frontiersin.org Compound 3j in this series was identified as the most potent dual inhibitor, with an IC50 value of 1.89 µM for 5-LOX. frontiersin.org These compounds also showed promising anti-inflammatory action and significantly reduced the levels of pro-inflammatory cytokines. frontiersin.org

The anti-inflammatory properties of some piperidine derivatives are also linked to their ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced microglial cells. nih.gov This suggests that in addition to direct enzyme inhibition, these compounds may also exert their anti-inflammatory effects by modulating cellular inflammatory responses.

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

Derivatives of this compound have demonstrated notable activity in the inhibition of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are key mediators of the inflammatory response, and their inhibition is a critical therapeutic strategy for a variety of inflammatory diseases.

A series of novel 2-piperidone derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Among these, compounds 6b , 7p , and 7q were found to effectively suppress the production of pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov This suggests their potential in mitigating neuroinflammation. nih.gov The immunomodulatory drug (iMiD) thalidomide (B1683933), which contains a piperidinedione moiety, and its analogue lenalidomide (B1683929), are known to modulate the release of inflammatory mediators like TNF-α and IL-6. preprints.org Pomalidomide, another derivative, also inhibits the production of these pro-inflammatory cytokines. preprints.org

Further studies on a phthalazine-based derivative, compound 20a , which incorporates a piperidinedione structure, revealed significant reductions in TNF-α and IL-6 levels by 75.22% and 82.51%, respectively. researchgate.net Similarly, a 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione derivative has shown the ability to suppress TNF-α production in LPS-stimulated macrophages with an IC₅₀ of 5.7 µM and also demonstrates dual inhibition of both TNF-α and IL-6. vulcanchem.com Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines have also been shown to reduce the levels of TNFα in mammals. google.com

The mechanism behind this inhibition is often linked to the modulation of specific signaling pathways. For instance, the anti-inflammatory effects of some derivatives are believed to be mediated through the inhibition of the NF-κB pathway. vulcanchem.com

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound Derivatives